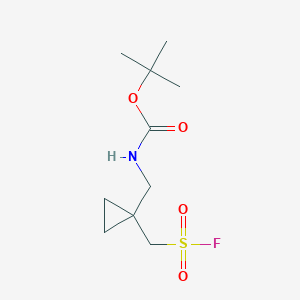
tert-Butyl ((1-((fluorosulfonyl)methyl)cyclopropyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1-((fluorosulfonyl)methyl)cyclopropyl)methyl)carbamate is a chemical compound with a complex molecular structure. It is known for its unique properties and applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a fluorosulfonyl group, and a cyclopropyl ring, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of tert-Butyl ((1-((fluorosulfonyl)methyl)cyclopropyl)methyl)carbamate involves several stepsThe reaction conditions typically involve moderate temperatures and the use of organic solvents to facilitate the reactions .
Chemical Reactions Analysis
tert-Butyl ((1-((fluorosulfonyl)methyl)cyclopropyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines
Scientific Research Applications
tert-Butyl ((1-((fluorosulfonyl)methyl)cyclopropyl)methyl)carbamate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl ((1-((fluorosulfonyl)methyl)cyclopropyl)methyl)carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
tert-Butyl ((1-((fluorosulfonyl)methyl)cyclopropyl)methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl alcohol: A simpler tertiary alcohol with different chemical properties and applications.
tert-Butyl N-((1-(fluorosulfonyl)azetidin-3-yl)methyl)carbamate: A compound with a similar fluorosulfonyl group but different ring structure.
tert-Butyl substituted hetero-donor TADF compounds: Used in organic electronics and materials science.
These comparisons highlight the unique structural features and applications of this compound.
Properties
Molecular Formula |
C10H18FNO4S |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl N-[[1-(fluorosulfonylmethyl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C10H18FNO4S/c1-9(2,3)16-8(13)12-6-10(4-5-10)7-17(11,14)15/h4-7H2,1-3H3,(H,12,13) |
InChI Key |
LVHXCIXMBRYWIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)CS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



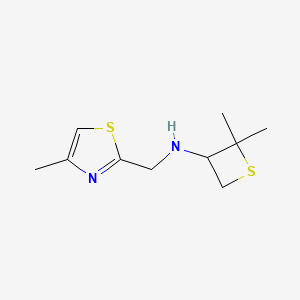
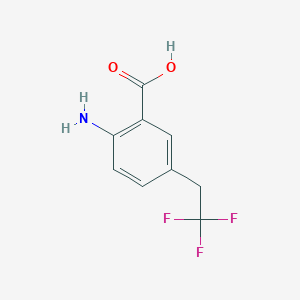

![tert-Butyl 2-(4-bromophenyl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate](/img/structure/B12982785.png)
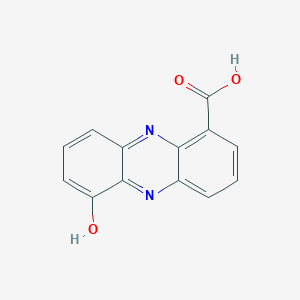
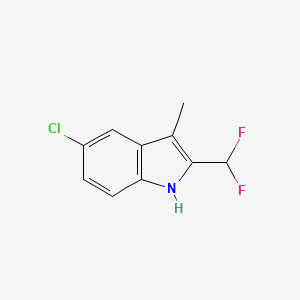
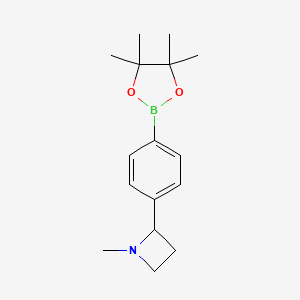
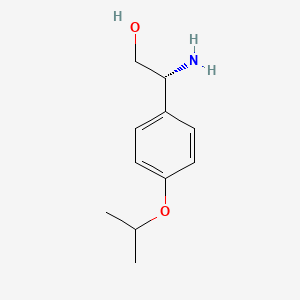

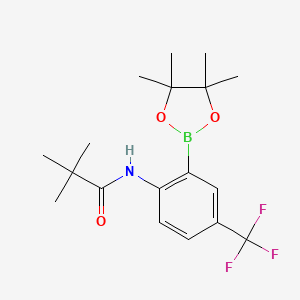
![(S)-3-Amino-8-methoxy-1-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]azepin-2-one](/img/structure/B12982837.png)
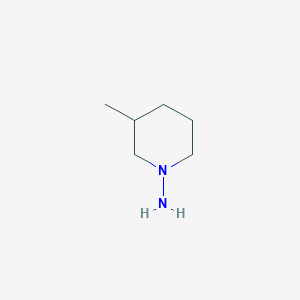
![(1S,5R)-1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B12982853.png)
